

Solvent Orange 45 Cobalt Complex: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Solvent Orange 45*

Cat. No.: *B1143906*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Orange 45, a monoazo dye, is a significant colorant in various industrial applications. Its utility is often enhanced through the formation of a metal complex, most notably with cobalt. This complexation leads to improved properties such as lightfastness, heat stability, and solubility in organic solvents. While primarily used in the manufacturing of inks, coatings, and plastics, the study of its formation and characteristics provides valuable insights into the coordination chemistry of azo dyes. This technical guide offers an in-depth exploration of the synthesis, properties, and experimental protocols related to the **Solvent Orange 45** cobalt complex. Although direct applications in drug development and specific biological signaling pathways have not been identified in current literature, the principles of its synthesis and chelation may be of interest to researchers in medicinal chemistry and material science.

Physicochemical Properties

The following table summarizes the key physicochemical properties of **Solvent Orange 45**.

Property	Value	Reference
Chemical Formula	C ₃₂ H ₂₄ CoN ₈ O ₁₀ ·H	[1]
Molecular Weight	742.54 g/mol	[2]
CAS Number	13011-62-6	[1]
Appearance	Orange Powder	[1]
Solubility (in MEK at 20°C)	≥ 500 g/L	[1]
pH Value	6.0-8.0	[1]
Moisture Content	≤ 2.0%	[1]
Heat Stability	Stable up to 180°C	[3]

Experimental Protocols

The formation of the **Solvent Orange 45** cobalt complex is a two-step process: the synthesis of the azo dye ligand followed by its complexation with a cobalt salt.

Synthesis of the Azo Dye Ligand (2-[(2-Hydroxy-5-nitrophenyl)azo]-N-phenyl-3-oxobutanamide)

This procedure involves the diazotization of 2-amino-4-nitrophenol and its subsequent coupling with acetoacetanilide.

Materials:

- 2-Amino-4-nitrophenol
- Acetoacetanilide
- Sodium nitrite (NaNO₂)
- Hydrochloric acid (HCl), concentrated
- Sodium hydroxide (NaOH)

- Ice
- Distilled water
- Methanol

Procedure:

- **Diazotization of 2-Amino-4-nitrophenol:**
 - Dissolve a specific molar equivalent of 2-amino-4-nitrophenol in a solution of hydrochloric acid and water.
 - Cool the mixture to 0-5°C in an ice bath with constant stirring.
 - Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the mixture, maintaining the temperature below 5°C.
 - Continue stirring for 30 minutes after the addition is complete to ensure the full formation of the diazonium salt.
- **Coupling Reaction:**
 - In a separate vessel, dissolve an equimolar amount of acetoacetanilide in an aqueous sodium hydroxide solution.
 - Cool this solution to 0-5°C in an ice bath.
 - Slowly add the previously prepared diazonium salt solution to the acetoacetanilide solution with vigorous stirring.
 - Maintain the pH of the reaction mixture in the alkaline range (pH 8-9) by the controlled addition of sodium hydroxide solution.
 - Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure complete coupling.
 - The resulting orange precipitate is the azo dye ligand.

- Isolation and Purification:
 - Filter the precipitated dye using suction filtration.
 - Wash the filter cake with cold distilled water until the filtrate is neutral.
 - The crude product can be purified by recrystallization from a suitable solvent such as ethanol or methanol.
 - Dry the purified dye in a vacuum oven at 60-70°C.

Formation of the 1:2 Cobalt Complex

This step involves the chelation of the synthesized azo dye ligand with a cobalt(II) salt.

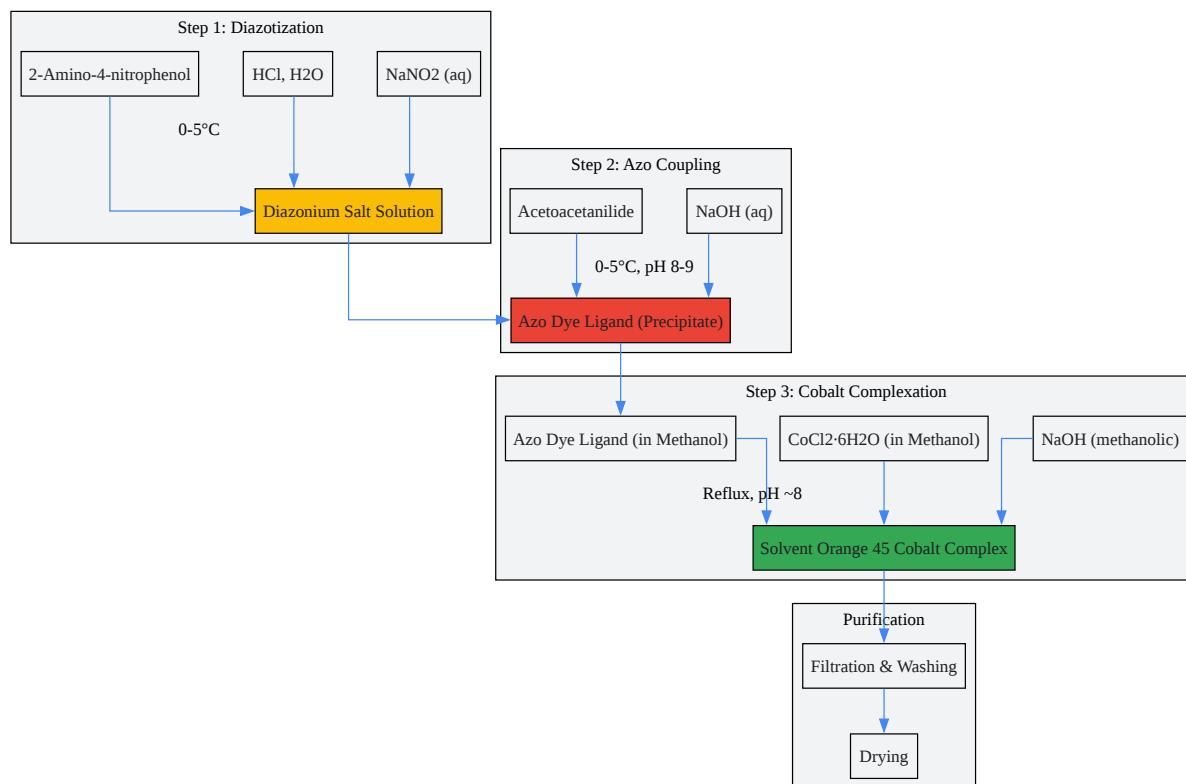
Materials:

- Synthesized azo dye ligand
- Cobalt(II) chloride hexahydrate ($\text{CoCl}_2 \cdot 6\text{H}_2\text{O}$) or another suitable cobalt salt
- Methanol or another suitable organic solvent
- Sodium hydroxide (NaOH) or another base

Procedure:

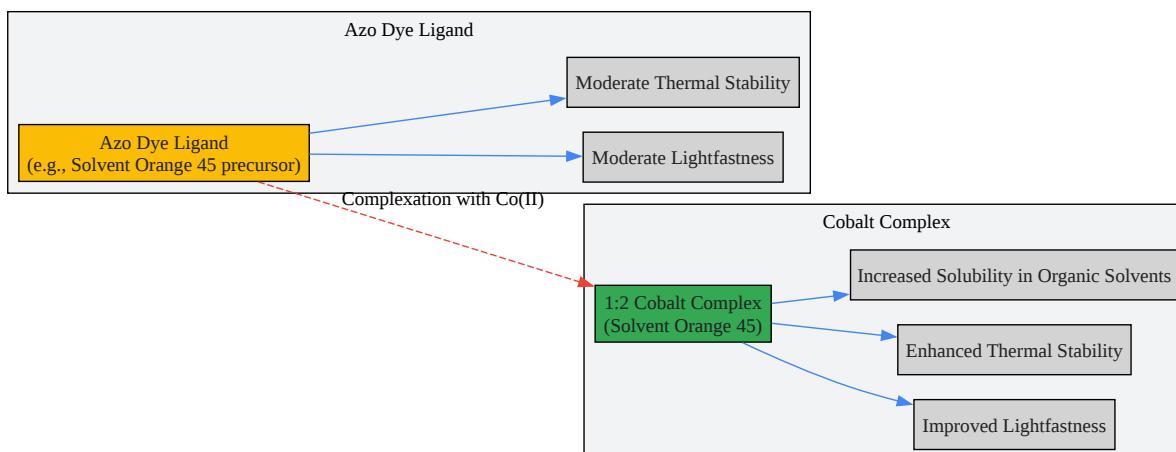
- Complexation Reaction:
 - Dissolve two molar equivalents of the azo dye ligand in methanol.
 - In a separate flask, dissolve one molar equivalent of cobalt(II) chloride hexahydrate in methanol.
 - Slowly add the cobalt salt solution to the dye solution with constant stirring.
 - Adjust the pH of the mixture to approximately 8 using a methanolic solution of sodium hydroxide to facilitate deprotonation of the ligand and complex formation.[\[4\]](#)

- Heat the reaction mixture to reflux (around 70°C) and maintain for 2-3 hours with continuous stirring.[4]
- Isolation and Purification:
 - Allow the reaction mixture to cool to room temperature. The cobalt complex will precipitate out of the solution.
 - Filter the precipitate and wash it with methanol to remove any unreacted starting materials.
 - Dry the final product, the **Solvent Orange 45** cobalt complex, in a vacuum oven.


Characterization Data

The following table presents typical characterization data for azo dye cobalt complexes, which can be used as a reference for the analysis of **Solvent Orange 45**.

Analysis Technique	Expected Observations	Reference
UV-Visible Spectroscopy	<p>The azo dye ligand exhibits a maximum absorption (λ_{max}) in the visible region. Upon complexation with cobalt, a bathochromic (red) shift in the λ_{max} is typically observed, indicating the interaction between the metal and the ligand. For a similar azo dye, the ligand absorbed at 470 nm, while the cobalt complex absorbed at 473 nm.^[4]</p>	[4]
Infrared (IR) Spectroscopy	<p>A shift in the stretching frequency of the N=N bond is expected upon complexation. For a comparable azo dye, the -N=N- stretching vibration shifted from 1513.3 cm⁻¹ in the free ligand to 1457.4 cm⁻¹ in the cobalt complex.^[4] The disappearance or significant broadening of the O-H stretching band of the ligand is also anticipated due to deprotonation and coordination to the cobalt ion.</p>	[4]


Visualizations

Synthesis Workflow of Solvent Orange 45 Cobalt Complex

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for the **Solvent Orange 45** cobalt complex.

Logical Relationship of Property Enhancement via Metal Complexation

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Wholesale Solvent Orange 45 | Power Dye for Vibrant Color Manufacturer and Supplier | Morni [mornichem.com]
- 2. echemi.com [echemi.com]

- 3. Solvent Orange 45 Metal Complex Solvent Dye [colorbloomdyes.com]
- 4. journals.indexcopernicus.com [journals.indexcopernicus.com]
- To cite this document: BenchChem. [Solvent Orange 45 Cobalt Complex: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1143906#solvent-orange-45-cobalt-complex-formation>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com